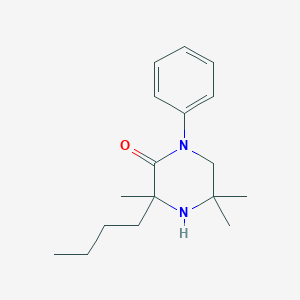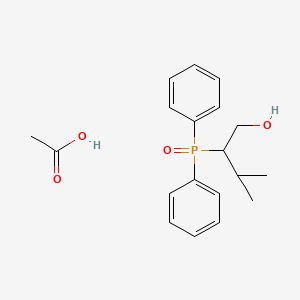![molecular formula C26H25NO3 B14395280 N,N-Bis{2-[(naphthalen-1-yl)oxy]ethyl}acetamide CAS No. 88122-85-4](/img/structure/B14395280.png)
N,N-Bis{2-[(naphthalen-1-yl)oxy]ethyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis[2-(naphthalen-1-yloxy)ethyl]acetamide is a chemical compound with the molecular formula C24H23NO3 It is known for its unique structure, which includes two naphthalene rings connected through an ethyl chain to an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis[2-(naphthalen-1-yloxy)ethyl]acetamide typically involves the reaction of naphthalen-1-ol with ethyl bromoacetate to form an intermediate, which is then reacted with acetamide. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for N,N-bis[2-(naphthalen-1-yloxy)ethyl]acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-bis[2-(naphthalen-1-yloxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The naphthalene rings can be oxidized to form naphthoquinones.
Reduction: The compound can be reduced to form dihydronaphthalene derivatives.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an aprotic solvent like DMF.
Major Products
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted ethyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-bis[2-(naphthalen-1-yloxy)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of naphthalene rings.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of N,N-bis[2-(naphthalen-1-yloxy)ethyl]acetamide involves its interaction with specific molecular targets. The naphthalene rings can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide: Similar structure but with naphthalene rings in the 2-position.
N-(2-(naphthalen-1-yloxy)ethyl)acetamide: Contains only one naphthalene ring.
N-(2-(quinolin-8-yloxy)ethyl)acetamide: Contains a quinoline ring instead of naphthalene.
Uniqueness
N,N-bis[2-(naphthalen-1-yloxy)ethyl]acetamide is unique due to the presence of two naphthalene rings, which can enhance its fluorescence properties and potential interactions with biological molecules. This makes it particularly valuable in applications requiring strong fluorescence or specific molecular interactions .
Eigenschaften
CAS-Nummer |
88122-85-4 |
|---|---|
Molekularformel |
C26H25NO3 |
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
N,N-bis(2-naphthalen-1-yloxyethyl)acetamide |
InChI |
InChI=1S/C26H25NO3/c1-20(28)27(16-18-29-25-14-6-10-21-8-2-4-12-23(21)25)17-19-30-26-15-7-11-22-9-3-5-13-24(22)26/h2-15H,16-19H2,1H3 |
InChI-Schlüssel |
RBCWPMPQMRBPKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(CCOC1=CC=CC2=CC=CC=C21)CCOC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14395205.png)

![4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B14395215.png)



![5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid](/img/structure/B14395237.png)
![2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol](/img/structure/B14395249.png)


![2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14395270.png)

